4-Chloronaphthalene-1-sulfonic acid
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Overview
Description
4-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₇ClO₃S and a molecular weight of 242.68 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 4th position and a sulfonic acid group at the 1st position. This compound is primarily used in organic synthesis and as an intermediate in the production of dyes and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 4-chloronaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4-chloronaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aromatic ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Derivatives with different functional groups replacing the sulfonic acid group.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Chloronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets, primarily through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The compound can also participate in various chemical reactions, altering the pathways and outcomes of these processes .
Comparison with Similar Compounds
4-Bromonaphthalene-1-sulfonic acid: Similar structure but with a bromine atom instead of chlorine.
1-Naphthalenesulfonic acid: Lacks the chlorine substitution, making it less reactive in certain reactions.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group, used as a fluorescent probe in biological studies.
Uniqueness: 4-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both chlorine and sulfonic acid groups, which confer distinct reactivity and properties. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The sulfonic acid group provides strong acidic properties and the ability to form stable salts and complexes .
Properties
CAS No. |
6328-72-9 |
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Molecular Formula |
C10H7ClO3S |
Molecular Weight |
242.68 g/mol |
IUPAC Name |
4-chloronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7ClO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) |
InChI Key |
ASYHDOGSKLDKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)O |
Origin of Product |
United States |
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